molecular formula C15H13NO2 B12531505 2-{(E)-[(2-Methylphenyl)methylidene]amino}benzoic acid CAS No. 654648-94-9

2-{(E)-[(2-Methylphenyl)methylidene]amino}benzoic acid

Cat. No.: B12531505
CAS No.: 654648-94-9
M. Wt: 239.27 g/mol
InChI Key: XTNWZOYHCVRBBD-UHFFFAOYSA-N
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Description

2-{(E)-[(2-Methylphenyl)methylidene]amino}benzoic acid is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2-Methylphenyl)methylidene]amino}benzoic acid typically involves the condensation reaction between 2-aminobenzoic acid and 2-methylbenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2-Methylphenyl)methylidene]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can convert the Schiff base back to the primary amine and aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: 2-aminobenzoic acid and 2-methylbenzaldehyde.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-{(E)-[(2-Methylphenyl)methylidene]amino}benzoic acid involves its interaction with biological targets such as enzymes or receptors. The Schiff base can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(2-Methylphenyl)methylidene]amino}benzoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

654648-94-9

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-[(2-methylphenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C15H13NO2/c1-11-6-2-3-7-12(11)10-16-14-9-5-4-8-13(14)15(17)18/h2-10H,1H3,(H,17,18)

InChI Key

XTNWZOYHCVRBBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C=NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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